Methyl 6-amino-2,3,4-trifluorobenzoate

Description

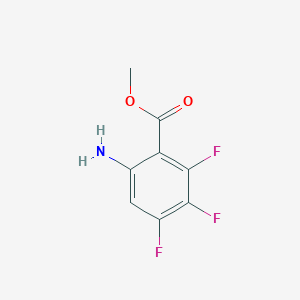

Methyl 6-amino-2,3,4-trifluorobenzoate is a fluorinated aromatic ester featuring a benzoate backbone substituted with an amino group at the 6-position and fluorine atoms at the 2-, 3-, and 4-positions.

Properties

IUPAC Name |

methyl 6-amino-2,3,4-trifluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-14-8(13)5-4(12)2-3(9)6(10)7(5)11/h2H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHKRCCZBZOTGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1N)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-2,3,4-trifluorobenzoate typically involves the reaction of 6-amino-2,3,4-trifluorobenzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-2,3,4-trifluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted benzoates, aminobenzoates, and complex aromatic compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

Methyl 6-amino-2,3,4-trifluorobenzoate is extensively used in scientific research due to its versatility:

Chemistry: It serves as a precursor in the synthesis of complex organic molecules and polymers.

Biology: The compound is used in the development of biochemical assays and as a probe in molecular biology studies.

Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer drugs.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-amino-2,3,4-trifluorobenzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Fluorinated Carbohydrate Derivatives

Example Compound: n-Propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-D-glucopyranoside ()

- Structural Differences: The target compound is a benzoate ester, while the analog is a glucopyranoside (sugar derivative). Fluorine positions: 2,3,4-trifluoro (benzoate) vs. 2,2-difluoro (glucopyranoside).

- Functional Insights: The glucopyranoside derivative acts as a β-galactosidase inhibitor, with its 2,2-difluoro substitution and hydrophobic β-position moiety critical for activity .

Sulfonylurea Herbicides

Example Compound : Metsulfuron Methyl Ester ()

- Structural Differences: The herbicide contains a sulfonylurea bridge and a triazine ring, whereas the target compound lacks these groups. Both share a methyl ester group, but the trifluorobenzoate’s amino and fluorine substituents differ from the triazine’s methoxy and methyl groups.

- Functional Insights: Sulfonylurea herbicides rely on the triazine ring for herbicidal activity, targeting acetolactate synthase in plants . The trifluorobenzoate’s fluorine atoms may increase metabolic stability compared to non-fluorinated esters, a trait advantageous in agrochemical design.

Anti-inflammatory Pyridin-3-ol Derivatives

Example Compounds: 6-amino-2,4,5-trimethylpyridin-3-ols ()

- Structural Differences: The pyridine core differs from the benzoate backbone. Amino group positions: 6-position (benzoate) vs. 2,4,5-trimethylpyridin-3-ol scaffold.

- Functional Insights: Pyridin-3-ol derivatives inhibit TNF-α-induced inflammation, with amino and methyl groups critical for efficacy . The trifluorobenzoate’s amino group could similarly participate in hydrogen bonding, but its fluorine substituents might reduce solubility compared to hydroxyl groups in pyridinols.

Data Table: Structural and Functional Comparison

Key Research Findings and Hypotheses

- Amino Group Role: The 6-amino group may facilitate hydrogen bonding in biological systems, analogous to pyridin-3-ol derivatives’ anti-inflammatory activity .

- Ester Reactivity : The methyl ester group could enhance hydrolytic stability relative to bulkier esters, as seen in sulfonylurea herbicides .

Biological Activity

Methyl 6-amino-2,3,4-trifluorobenzoate is an organic compound that has garnered attention in various fields of research due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a benzoate structure with an amino group at the 6-position and trifluoromethyl substitutions at the 2, 3, and 4 positions. This configuration significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cell membranes effectively. Once inside the cell, it can modulate the activity of various enzymes and receptors, leading to diverse biological effects:

- Enzyme Interaction : The amino group can participate in nucleophilic reactions, potentially acting as an enzyme inhibitor or activator.

- Receptor Modulation : The compound may influence receptor functions related to metabolic pathways.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. It has been shown to inhibit the growth of certain cancer cell lines by interfering with critical signaling pathways involved in tumor proliferation. For example:

- Study Findings : In vitro studies demonstrated that the compound reduced cell viability in breast cancer cell lines by inducing apoptosis through caspase activation .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Its ability to modulate inflammatory cytokines could be beneficial in treating conditions characterized by excessive inflammation:

- Mechanistic Insights : It has been observed to downregulate pro-inflammatory markers such as TNF-alpha and IL-6 in macrophage cultures .

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of pharmaceuticals targeting specific enzymes or receptors. Its unique properties make it a valuable lead compound for developing novel therapeutic agents:

Table 1: Comparison of Biological Activities with Similar Compounds

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme inhibition & receptor modulation |

| Methyl 2-amino-3,5,6-trifluorobenzoate | Moderate | No | Enzyme modulation |

| Methyl 3-amino-2-fluorobenzoate | Low | Moderate | Receptor interaction |

Case Studies

- Anticancer Activity Study : A study published in Cancer Research evaluated the effects of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups .

- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in decreased levels of inflammatory mediators and improved clinical scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.